![molecular formula C26H22N2O6 B2488373 1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 1023431-49-3](/img/structure/B2488373.png)
1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step processes, including cyclotrimerization, condensation, and other reaction types. For compounds similar to 1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione, methodologies can include the reaction of specific diazene derivatives in nonprotic solvents, leading to the formation of intermediates and final products through photodenitrogenation and subsequent reactions (Abe et al., 2000).
Molecular Structure Analysis
Crystal structure determination via X-ray diffraction is a common method to analyze the molecular structure of complex organic molecules. Studies on similar compounds reveal detailed geometry, including bond lengths, angles, and conformational isomers, providing insights into the spatial arrangement of atoms and the overall molecular shape (Beddoes et al., 1982).
Chemical Reactions and Properties
The chemical reactivity of 1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione includes its behavior in the presence of various reagents and conditions. Reactions such as the van Alphen–Hüttel rearrangement demonstrate the compound's ability to undergo structural transformations, influencing its chemical properties and potential applications (Vasin et al., 2016).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments. The determination of crystal structures through X-ray diffraction provides essential data on the compound's solid-state characteristics, aiding in the prediction of its physical properties (Cannon et al., 1978).
Chemical Properties Analysis
Investigating the chemical properties of 1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves studying its reactivity, stability, and interaction with other chemicals. The compound's reactivity with bases, its behavior in solvolytic conditions, and the influence of substituent groups on its stability and reactivity are areas of interest. These studies help in understanding the compound's potential for synthesis, transformations, and its behavior under different chemical reactions (Hutton et al., 1986).
Applications De Recherche Scientifique
Corrosion Inhibition Studies
One significant application of derivatives of 1,3-diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is in the field of corrosion inhibition. A study by Yadav et al. (2015) explored the use of thiazolidinedione derivatives as inhibitors for mild steel corrosion in hydrochloric acid solution. These derivatives showed increasing inhibition efficiency with concentration, and their interaction with the steel surface was consistent with the Langmuir adsorption isotherm (Yadav, Behera, Kumar, & Yadav, 2015).
Synthesis and Reactivity Investigations
Mironov, Bagryanskaya, and Shults (2016) synthesized 3-trimethylsilyloxy-1-(furan-3-yl)butadiene and examined its reactions with various dienophiles, including derivatives similar to the compound . This work highlights the versatility and reactivity of these compounds in chemical synthesis (Mironov, Bagryanskaya, & Shults, 2016).
Stability and Reactivity of Related Salts
The study of the stabilities and reactivities of related tris- and bis(2,4,6-trimethoxyphenyl)carbenium salts was conducted by Wada et al. (1997). They investigated the reactions of these compounds with various acids and bases, providing insights into the stability and potential applications of these compounds (Wada, Konishi, Kirishima, Takeuchi, Natsume, & Erabi, 1997).
Heterocyclic Compound Formation
Matsuda, Yamamoto, and Ishii (1976) researched the formation of heterocyclic compounds from derivatives of 1,3-diazabuta-1,3-diene, which is structurally related to the compound in focus. This research contributes to understanding the formation and potential uses of these heterocyclic compounds (Matsuda, Yamamoto, & Ishii, 1976).
Orientations Futures
Propriétés
IUPAC Name |
1,3-diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c1-32-21-15-17(16-22(33-2)23(21)34-3)14-20-24(29)27(18-10-6-4-7-11-18)26(31)28(25(20)30)19-12-8-5-9-13-19/h4-16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLRQXPHFJLDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2488291.png)
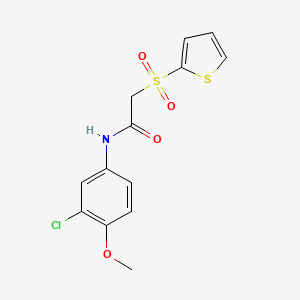
![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488293.png)
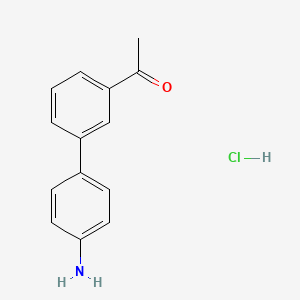
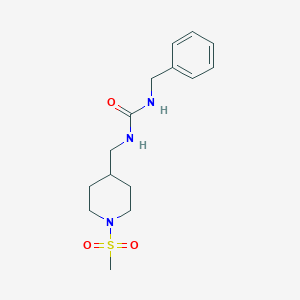
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2488298.png)
![2-(4-Butoxyphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2488299.png)
![4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2488300.png)
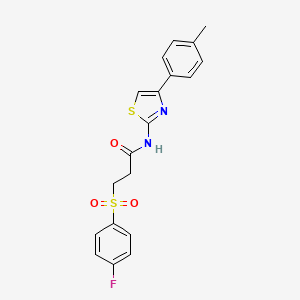
![2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488303.png)

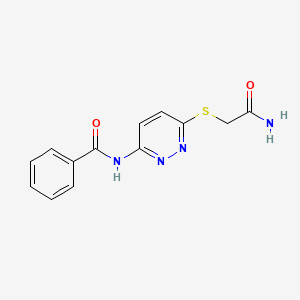
![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2488309.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2488312.png)